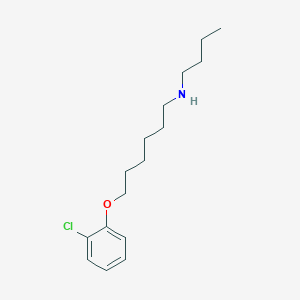![molecular formula C19H14I2N2O3S B5229683 N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide](/img/structure/B5229683.png)
N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide, also known as NISB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NISB is a sulfonamide-based compound that contains two iodine atoms, making it a useful tool for imaging and research purposes.
作用機序
N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide binds to the NIS protein, which is responsible for the uptake of iodine in various tissues. This binding results in the inhibition of iodine uptake, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide also has the potential to be used as a therapeutic agent in the treatment of thyroid cancer, as it can inhibit the uptake of iodine in cancerous thyroid cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide have been studied extensively in various research studies. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has been found to inhibit the uptake of iodine in various tissues, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has also been found to have potential therapeutic effects in the treatment of thyroid cancer, as it can inhibit the uptake of iodine in cancerous thyroid cells.
実験室実験の利点と制限
The use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments has several advantages and limitations. One advantage of using N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is its ability to bind to the NIS protein, which can be used to visualize the expression of NIS in different tissues. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide can also be used as a therapeutic agent in the treatment of thyroid cancer. However, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments requires expertise in organic chemistry, and the synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a complex process. Additionally, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide as a radiotracer in imaging studies requires the use of radioactive iodine, which can be hazardous to researchers.
将来の方向性
There are several future directions for the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in scientific research. One future direction is the development of new synthesis methods for N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide that are more efficient and cost-effective. Another future direction is the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in the diagnosis and treatment of other types of cancer, as the NIS protein is expressed in various other tissues. Additionally, the use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in combination with other therapeutic agents may enhance its therapeutic effects in the treatment of cancer. Finally, the development of new imaging techniques that utilize N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide as a radiotracer may improve the accuracy and sensitivity of imaging studies.
Conclusion
In conclusion, N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a valuable tool in scientific research due to its ability to bind to the NIS protein and inhibit the uptake of iodine in various tissues. The use of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide in lab experiments and imaging studies requires expertise in organic chemistry and radioactive iodine, but its potential therapeutic effects in the treatment of thyroid cancer make it a promising area of research. Further research is needed to develop new synthesis methods for N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide, explore its potential in the treatment of other types of cancer, and improve the accuracy and sensitivity of imaging studies.
合成法
The synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide involves the reaction of 4-iodobenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The resulting product is then reacted with 4-iodobenzoyl chloride in the presence of a base and a catalyst such as palladium on carbon to yield N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide. The synthesis of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has been used in various scientific research studies due to its ability to bind to the sodium iodide symporter (NIS) protein. The NIS protein is responsible for the uptake of iodine in the thyroid gland, and its expression is also found in various other tissues such as the salivary gland, stomach, and breast tissue. N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide can be used as a radiotracer in imaging studies to visualize the expression of NIS in different tissues. This property of N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide has made it a valuable tool in the diagnosis and treatment of thyroid cancer.
特性
IUPAC Name |
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14I2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPKCAXHSYMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14I2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)
![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)
![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)

![N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)
![1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)

![methyl 6-amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B5229714.png)